Comparative Lipophilicity (logP) Analysis: Ortho-Chloro Substitution Alters Partition Coefficient Relative to Unsubstituted Parent
2-Chloro-N-cyclohexylbenzamide exhibits a predicted ACD/LogP value of 3.09, compared to 2.9–3.14 for the unsubstituted N-cyclohexylbenzamide [1]. This modest increase in lipophilicity, attributable to the ortho-chloro substituent, is consistent with class-level observations that halogenation enhances membrane permeability and alters protein binding characteristics .
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.09 |
| Comparator Or Baseline | N-cyclohexylbenzamide (CAS 1759-68-8): LogP = 3.14 (experimental) and XLogP3 = 2.9 (PubChem) |
| Quantified Difference | ΔlogP = 0.05 (lower than experimental logP of N-cyclohexylbenzamide); ΔlogP = +0.19 (higher than XLogP3 of N-cyclohexylbenzamide) |
| Conditions | Predicted values using ACD/Labs Percepta Platform v14.00 (target) and experimental/PubChem XLogP3 data (comparator) |
Why This Matters
Lipophilicity differences directly impact solubility, membrane permeability, and protein binding; procurement of the exact logP profile ensures reproducibility in partitioning-dependent assays (e.g., PAMPA, Caco-2 permeability, and in vivo pharmacokinetic studies).
- [1] PubChem. N-Cyclohexylbenzamide. CID 123456. https://pubchem.ncbi.nlm.nih.gov/compound/N-Cyclohexylbenzamide (accessed 2026-04-16). View Source
